dTpdA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is a dinucleoside phosphate composed of adenosine and thymidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of adenosine. This compound is significant in the study of nucleic acids and their interactions, particularly in the context of DNA structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, thymidylyl-(3’-5’)-2’-deoxy- typically involves the coupling of protected nucleosides followed by deprotection. One common method includes the use of phosphoramidite chemistry, where the nucleosides are first protected at their hydroxyl groups. The protected thymidine is then activated with a phosphoramidite reagent and coupled to the protected adenosine. The final step involves deprotection to yield the desired dinucleoside phosphate .
Industrial Production Methods
Industrial production of adenosine, thymidylyl-(3’-5’)-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-throughput techniques and purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases or the sugar moiety.
Reduction: Typically less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives of the nucleobases, while substitution reactions can introduce new functional groups at the phosphate or nucleobase positions .
Scientific Research Applications
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a model compound to study nucleic acid interactions and the effects of chemical modifications on DNA structure.
Biology: Important in the study of DNA replication and repair mechanisms.
Industry: Used in the synthesis of oligonucleotides for various applications, including genetic testing and research
Mechanism of Action
The mechanism of action of adenosine, thymidylyl-(3’-5’)-2’-deoxy- involves its incorporation into DNA strands, where it can affect the stability and function of the DNA. The compound can interact with various enzymes involved in DNA replication and repair, influencing their activity. The molecular targets include DNA polymerases and repair enzymes, and the pathways involved are those related to DNA synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
Thymidylyl-(3’-5’)-2’-deoxycytidine: Another dinucleoside phosphate with similar structural features but different nucleobases.
Adenosine, thymidylyl-(3’-5’)-2’-deoxycytidine: Similar in structure but with a cytidine instead of thymidine.
Uniqueness
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is unique due to its specific combination of adenosine and thymidine, which allows it to form specific interactions and structures within DNA. This uniqueness makes it valuable for studying the specific effects of these nucleosides on DNA structure and function .
Properties
CAS No. |
19192-40-6 |
---|---|
Molecular Formula |
C20H26N7O10P |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |
InChI Key |
XPAOKCSHUNYPBS-XSBNNCSWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Synonyms |
(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.